4-benzyl-1-(2-nitrobenzyl)piperidine
Description
4-Benzyl-1-(2-nitrobenzyl)piperidine is a piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with a benzyl group at the 4-position and a 2-nitrobenzyl group at the 1-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in modulating receptors, enzymes, and other biological pathways .
Properties
IUPAC Name |
4-benzyl-1-[(2-nitrophenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c22-21(23)19-9-5-4-8-18(19)15-20-12-10-17(11-13-20)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVGAYJMVBFJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of piperidine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 4-benzyl-1-(2-nitrobenzyl)piperidine with structurally related compounds:
NMDA Receptor Antagonism
- 4-Benzyl-1-(4-phenyl-3-butynyl)piperidine (Compound 8) : Exhibits moderate potency and selectivity for NR1A/2B NMDA receptors. The absence of electron-withdrawing groups reduces interactions with off-target receptors like dopamine D2 and adrenergic receptors .
Enzyme Inhibition and Reactivity
- Sulfonyl Derivatives : Compounds like 4-benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine exhibit enhanced stability and enzyme inhibitory activity due to the sulfonyl group’s strong electron-withdrawing and hydrogen-bonding capabilities .
- Nitro Group Impact : The nitro group in this compound may confer distinct reactivity, such as participation in nucleophilic aromatic substitution or redox reactions, which could be exploited in prodrug design .
Analgesic and CNS Activity
- N-Methyl-1-benzylpiperidine: Reduced receptor affinity compared to non-methylated analogs, highlighting the importance of nitrogen substitution in CNS-targeting compounds .
- 1-Benzyl-4-piperidone : Demonstrates analgesic activity via opioid receptor modulation, suggesting that ketone-containing piperidines may have broader therapeutic applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | |
|---|---|---|---|---|
| This compound | ~324.4 | ~3.2 | Low water solubility; soluble in DMSO, ethanol | |
| 4-Benzyl-1-(3-methylbutanoyl)piperidine | 283.4 | ~2.8 | Moderate solubility in organic solvents | |
| 4-Benzyl-1-[(6-methoxy-2-naphthyl)sulfonyl]piperidine | ~439.5 | ~4.1 | Poor water solubility; requires surfactants |
- Nitro Group Effects : The nitro group increases molecular polarity but reduces water solubility due to hydrophobic benzyl interactions. This contrasts with sulfonyl derivatives, which have higher molecular weights and even lower solubility .
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